molecular formula C12H15N3O3 B11865475 tert-Butyl 2-hydroxy-2-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetate

tert-Butyl 2-hydroxy-2-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetate

Cat. No.: B11865475
M. Wt: 249.27 g/mol
InChI Key: OPQDSAOSAAMEJD-UHFFFAOYSA-N
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Description

tert-Butyl 2-hydroxy-2-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetate: is a compound belonging to the class of heterocyclic compounds known as pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The specific structure of this compound includes a tert-butyl ester group and a hydroxy group, which contribute to its unique chemical properties .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-hydroxy-2-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

tert-Butyl 2-hydroxy-2-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 2-hydroxy-2-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The hydroxy and tert-butyl ester groups play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolopyridine derivatives such as:

Uniqueness

tert-Butyl 2-hydroxy-2-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetate is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl ester and hydroxy groups enhances its stability and reactivity compared to other pyrazolopyridine derivatives .

Properties

Molecular Formula

C12H15N3O3

Molecular Weight

249.27 g/mol

IUPAC Name

tert-butyl 2-hydroxy-2-(2H-pyrazolo[3,4-b]pyridin-3-yl)acetate

InChI

InChI=1S/C12H15N3O3/c1-12(2,3)18-11(17)9(16)8-7-5-4-6-13-10(7)15-14-8/h4-6,9,16H,1-3H3,(H,13,14,15)

InChI Key

OPQDSAOSAAMEJD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C1=C2C=CC=NC2=NN1)O

Origin of Product

United States

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